molecular formula C22H20O3 B026490 [3,5-Bis(phenylmethoxy)phenyl]oxirane CAS No. 50841-47-9

[3,5-Bis(phenylmethoxy)phenyl]oxirane

Cat. No.: B026490
CAS No.: 50841-47-9
M. Wt: 332.4 g/mol
InChI Key: IXYYQIMVOHFSDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane typically involves the reaction of appropriate phenylmethoxy-substituted phenols with epichlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s quality and purity for research applications .

Chemical Reactions Analysis

Types of Reactions: [3,5-Bis(phenylmethoxy)phenyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, [3,5-Bis(phenylmethoxy)phenyl]oxirane is used as an intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .

Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Industry: In industrial applications, this compound is used in the development of advanced materials and chemical products. Its reactivity and structural properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [3,5-Bis(phenylmethoxy)phenyl]oxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • [3,5-Bis(phenylmethoxy)phenyl]methanol
  • [3,5-Bis(phenylmethoxy)phenyl]acetaldehyde
  • [3,5-Bis(phenylmethoxy)phenyl]acetic acid

Comparison: Compared to similar compounds, [3,5-Bis(phenylmethoxy)phenyl]oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable for specific research applications and chemical transformations .

Properties

IUPAC Name

2-[3,5-bis(phenylmethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-3-7-17(8-4-1)14-23-20-11-19(22-16-25-22)12-21(13-20)24-15-18-9-5-2-6-10-18/h1-13,22H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYYQIMVOHFSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502407
Record name 2-[3,5-Bis(benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50841-47-9
Record name 2-[3,5-Bis(benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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